molecular formula C9H6F4O B1297721 4'-Fluoro-3'-(trifluoromethyl)acetophenone CAS No. 208173-24-4

4'-Fluoro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1297721
CAS No.: 208173-24-4
M. Wt: 206.14 g/mol
InChI Key: SYFHRXQPXHETEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Fluoro-3'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H6F4O and its molecular weight is 206.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that the compound can cause skin and eye irritation, and it’s considered a flammable liquid

Mode of Action

It has been used in the asymmetric catalytic addition of ethyl groups

Biochemical Pathways

It has been used in the asymmetric catalytic addition of ethyl groups , which suggests that it may be involved in reactions related to the synthesis of organic compounds

Result of Action

It’s known to cause skin and eye irritation , suggesting that it may have some cytotoxic effects. More research is needed to fully understand its effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Fluoro-3’-(trifluoromethyl)acetophenone. For instance, it’s considered a flammable liquid , suggesting that it should be kept away from heat sources. It’s also recommended to handle it in a well-ventilated area , indicating that air circulation may affect its stability or reactivity.

Properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFHRXQPXHETEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345580
Record name 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208173-24-4
Record name 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Fluoro-3'-(trifluoromethyl)acetophenone
Reactant of Route 2
Reactant of Route 2
4'-Fluoro-3'-(trifluoromethyl)acetophenone
Reactant of Route 3
Reactant of Route 3
4'-Fluoro-3'-(trifluoromethyl)acetophenone
Reactant of Route 4
Reactant of Route 4
4'-Fluoro-3'-(trifluoromethyl)acetophenone
Reactant of Route 5
Reactant of Route 5
4'-Fluoro-3'-(trifluoromethyl)acetophenone
Reactant of Route 6
Reactant of Route 6
4'-Fluoro-3'-(trifluoromethyl)acetophenone
Customer
Q & A

Q1: What is the significance of 4'-fluoro-3'-(trifluoromethyl)acetophenone in the synthesis of the target compound, 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine?

A1: this compound serves as a crucial starting material in the multi-step synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. [, ] The compound undergoes a series of reactions, including coupling with pyridine 4-carboxylic acid to form an isonicotinamide derivative, which is then used to build the central imidazole ring system. [] This highlights the utility of this compound in constructing complex heterocyclic compounds with potential biological activity.

Q2: Are there alternative synthetic routes to the target compound that utilize different starting materials or reaction pathways?

A2: Yes, the second provided research article details an alternative eight-step synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. [] This route starts with oxoacetic acid monohydrate and does not utilize this compound directly. Instead, a [4-fluoro-3-(trifluoromethyl)phenyl]magnesium bromide Grignard reagent is introduced at a later stage to incorporate the desired substituent onto the imidazole ring. This alternative approach demonstrates the flexibility in synthetic design and highlights the possibility of exploring various routes to optimize the production of the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.